
3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a carboxylic acid that contains a cyclobutane ring, a hydroxyl group, and a bromophenyl group. The presence of these functional groups suggests that it could participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutane ring, the hydroxyl group, and the bromophenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The carboxylic acid group could participate in acid-base reactions, the hydroxyl group could be involved in substitution or elimination reactions, and the bromine atom on the phenyl ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Asymmetric Intramolecular Photocycloadditions
Research demonstrates the utility of chiral α- and β-hydroxy acids, including compounds with cyclobutane structures, as tether groups in asymmetric intramolecular [2 + 2] photocycloaddition reactions. These processes achieve total regiocontrol and high diastereoselectivities, producing cyclobutane lactones with enantiomeric purity. This methodology is significant for the synthesis of complex, chiral molecules with potential applications in medicinal chemistry and material science (Faure et al., 2002).
Palladium-catalyzed Carbon-Carbon Bond Formation
Another application involves the use of palladium catalysts to induce carbon-carbon bond cleavage and formation. This approach has been used to produce arylated benzolactones from cyclobutanones reacting with aryl bromides, demonstrating the synthetic versatility of cyclobutane derivatives for constructing complex organic structures with potential applications in drug discovery and development (Matsuda, Shigeno, & Murakami, 2008).
X-ray Structure Determination
The structural and conformational analysis of cyclobutane carboxylic acids via X-ray diffraction highlights the importance of these studies in understanding the three-dimensional arrangement of molecules. This information is crucial for the design of molecules with specific physical, chemical, or biological properties, indicating a broad range of potential applications in chemistry and biology (Reisner et al., 1983).
Synthesis Improvements
Improvements in the synthesis of cyclobutane derivatives, such as 3-oxocyclobutanecarboxylic acid, through methods that offer advantages in terms of operation ease and cost-efficiency, are relevant for large-scale preparations. These advancements support the broader application of cyclobutane derivatives in various fields, including pharmaceuticals and materials science (Huang Bin & Zhang Zheng-lin, 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-9-3-1-2-8(4-9)11(15)5-7(6-11)10(13)14/h1-4,7,15H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTLZEJRTORWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC(=CC=C2)Br)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

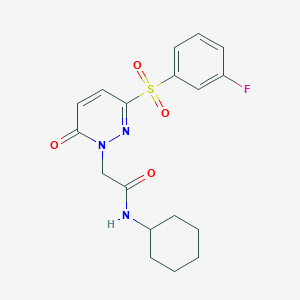

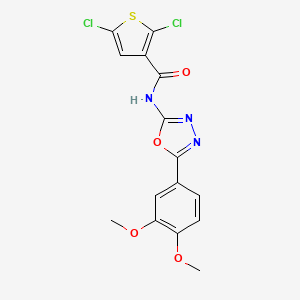
![2-(2-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2535044.png)
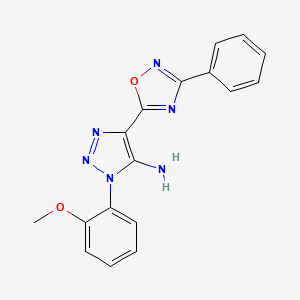
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2535048.png)
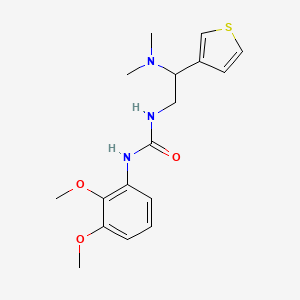

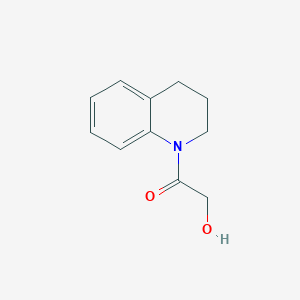
![1-[4-[2-Keto-2-(4-phenylpiperazino)ethyl]thiazol-2-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2535054.png)
![methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2535055.png)
![Ethyl 1-(2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2535056.png)
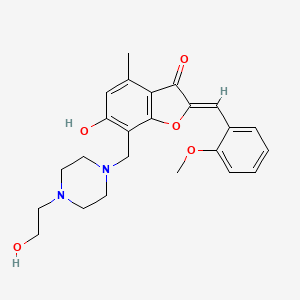
![N-(3-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea](/img/structure/B2535059.png)